Tetrahydrofurfuryl hydrogen adipate
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Overview
Description
Tetrahydrofurfuryl hydrogen adipate is an organic compound that belongs to the class of esters It is derived from tetrahydrofurfuryl alcohol and adipic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl hydrogen adipate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and adipic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Adipic acid and tetrahydrofurfuryl carboxylic acid.
Reduction: Tetrahydrofurfuryl alcohol and adipic alcohol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Tetrahydrofurfuryl hydrogen adipate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl hydrogen adipate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetrahydrofurfuryl alcohol and adipic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrofurfuryl alcohol
- Adipic acid
- Furfuryl hydrogen adipate
Uniqueness
Tetrahydrofurfuryl hydrogen adipate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications. Its stability and reactivity also make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
93966-45-1 |
---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-oxo-6-(oxolan-2-ylmethoxy)hexanoic acid |
InChI |
InChI=1S/C11H18O5/c12-10(13)5-1-2-6-11(14)16-8-9-4-3-7-15-9/h9H,1-8H2,(H,12,13) |
InChI Key |
MYAALGBQWWRACC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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